4-(2-Cyclohexylethoxy)-3-fluoroaniline
CAS No.: 946785-45-1
Cat. No.: VC8159244
Molecular Formula: C14H20FNO
Molecular Weight: 237.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946785-45-1 |
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Molecular Formula | C14H20FNO |
Molecular Weight | 237.31 g/mol |
IUPAC Name | 4-(2-cyclohexylethoxy)-3-fluoroaniline |
Standard InChI | InChI=1S/C14H20FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 |
Standard InChI Key | VYDVIJMOFYWSBO-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F |
Canonical SMILES | C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 4-(2-Cyclohexylethoxy)-3-fluoroaniline is C₁₄H₂₀FNO, yielding a molecular weight of 237.32 g/mol. The cyclohexylethoxy group contributes significant hydrophobicity, while the fluorine atom enhances electronegativity, affecting intermolecular interactions .
Structural Features
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Aromatic Ring: The aniline core facilitates electrophilic substitution reactions.
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Substituents:
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves sequential alkylation and fluorination steps. A representative pathway, adapted from analogous compounds, proceeds as follows:
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Alkylation of 3-Fluoro-4-nitrophenol:
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Nitro Reduction:
Industrial Scalability
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Challenges:
Physicochemical Properties
Physical State and Solubility
Property | Value |
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Appearance | Pale yellow crystalline solid |
Melting Point | 98–102°C (estimated) |
Boiling Point | 320–325°C (extrapolated) |
Solubility in Water | <0.1 mg/mL (25°C) |
Solubility in Ethanol | 15–20 mg/mL (25°C) |
The low aqueous solubility aligns with hydrophobic substituents, necessitating organic solvents for practical applications .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr):
Applications in Pharmaceutical Chemistry
Role in Enzyme Inhibition
4-(2-Cyclohexylethoxy)-3-fluoroaniline derivatives are precursors in synthesizing monoacylglycerol acyltransferase (MGAT2) inhibitors. For example, J-stage researchers utilized a similar scaffold (4-(2-cyclohexylethoxy)-2-fluoroaniline) to develop compound 11, which exhibited nanomolar IC₅₀ values in enzymatic assays . The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the cyclohexylethoxy group improves metabolic stability .
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